

Tivozanib versus sorafenib progression-free survival RCC

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Compound Focus: Tivozanib

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Efficacy & Safety Comparison: Tivozanib vs. Sorafenib

Comparison Parameter	Tivozanib	Sorafenib	Context & Notes
PFS (Later-line Therapy)	5.6 months [1] [2]	3.9 months [1] [2]	TIVO-3 trial; HR 0.73, 95% CI 0.56-0.94; p=0.016 [1] [2]
PFS (First-line Therapy)	11.9 months [3]	9.1 months [3]	Earlier Phase 3 trial; HR 0.797, 95% CI 0.639-0.993; p=0.042 [3]
Overall Survival (OS)	Not significantly different [1] [3]	Not significantly different [1] [3]	Final OS in TIVO-3: HR 0.97, 95% CI 0.75-1.24 [1]. Trend favored sorafenib in 1st-line (HR 1.245) [3].

| **Common Grade 3/4 AEs** | Hypertension (20-44%) [3] [2] | Hand-foot skin reaction (54%) [3] | **Tivozanib:** Dysphonia (21%) [3]. Sorafenib: Diarrhea (33%), Hypertension (34%) [3]. | | **Mechanism of Action** | Potent, selective VEGFR-1, -2, -3 TKI [4] [5] | Multitargeted TKI (incl. VEGFR, PDGFR, Raf) [6] | **Tivozanib's** high selectivity may contribute to its differentiated safety profile [4] [5]. |

Detailed Experimental Protocols

The key data in the table above comes from two major Phase 3 clinical trials. Here is a detailed breakdown of their methodologies.

The TIVO-3 Trial (Later-line Therapy)

This study directly compared **Tivozanib** to Sorafenib in patients with refractory metastatic RCC.

- **Objective:** To compare the efficacy and safety of **tivozanib** versus sorafenib as third-line or fourth-line therapy in patients with metastatic RCC [2].
- **Study Design:** Open-label, randomized, controlled, Phase 3 trial [2].
- **Patient Population:** 350 patients with metastatic RCC who had received **two or three prior systemic therapies**. Prior therapies included VEGFR TKIs and immune checkpoint inhibitors [2].
- **Intervention:**
 - **Tivozanib arm:** 1.5 mg orally once daily for 3 weeks, followed by 1 week off in 4-week cycles [2].
 - **Sorafenib arm:** 400 mg orally twice daily continuously [2].
- **Primary Endpoint: Progression-free survival (PFS)** assessed by a blinded independent radiology review [2].
- **Key Findings:** The study met its primary endpoint, demonstrating a significant improvement in PFS with **tivozanib** over sorafenib (5.6 vs. 3.9 months) [1] [2].

The TIVO-1 Trial (First-line Therapy)

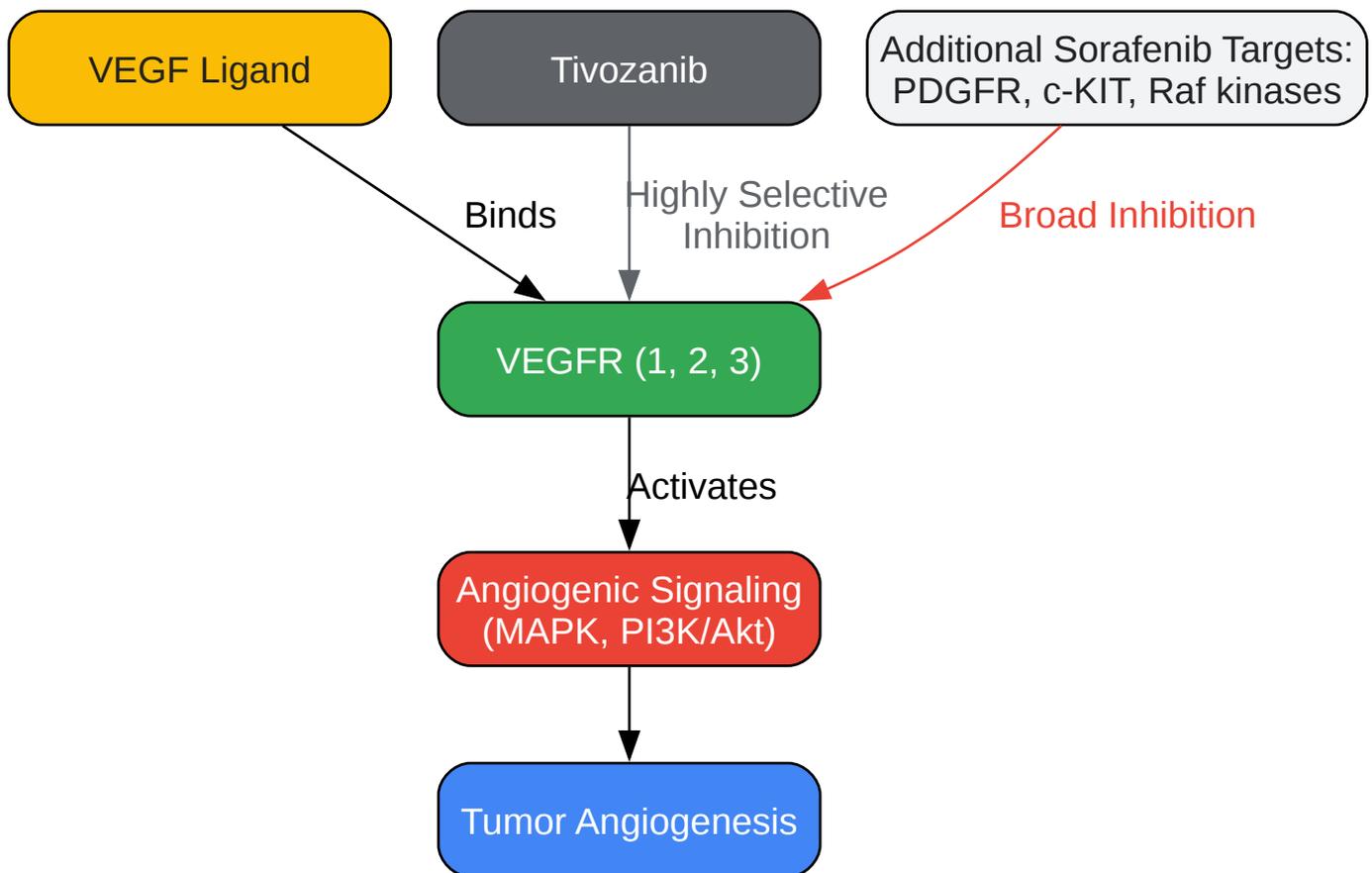
This earlier study compared the two drugs in a different treatment setting.

- **Objective:** To compare **tivozanib** with sorafenib as **initial targeted therapy** in patients with metastatic RCC [3].
- **Study Design:** Open-label, randomized, Phase 3 trial [3].
- **Patient Population:** 517 patients with metastatic RCC (with a clear cell component) who were treatment-naive or had received one prior systemic therapy (not VEGF-targeted) [3].
- **Intervention:** Dosing schedules were the same as in the TIVO-3 trial [3].
- **Primary Endpoint: Progression-free survival (PFS)** by independent review [3].
- **Key Findings & Limitation: Tivozanib** showed a significantly longer PFS (11.9 vs. 9.1 months). However, a high rate of crossover (61% of patients who progressed on sorafenib switched to

tivozanib) likely confounded the Overall Survival analysis, which showed a trend favoring the sorafenib arm [3].

Mechanisms of Action & Signaling Pathways

The differing efficacy and safety profiles of these drugs are rooted in their distinct mechanisms of action at the molecular level.



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Tivozanib: A Potent and Selective VEGFR Inhibitor

- **Mechanism:** **Tivozanib** is an oral tyrosine kinase inhibitor (TKI) that **highly selectively and potently** targets VEGF receptors 1, 2, and 3. It binds to the ATP-binding site of these receptors, preventing their phosphorylation and activation [4] [5].

- **Downstream Effect:** This specific inhibition blocks key pro-angiogenic signaling pathways (including MAPK and PI3K/Akt), leading to reduced endothelial cell proliferation, migration, and survival. The result is the regression of tumor blood vessels and inhibition of new vessel formation, effectively "starving" the tumor [5].
- **Clinical Implication:** Its high selectivity is thought to contribute to its **differentiated tolerability profile**, with a lower incidence of off-target effects like hand-foot skin reaction and diarrhea, but a higher incidence of on-target effects like hypertension [3] [4].

Sorafenib: A Multitargeted Kinase Inhibitor

- **Mechanism:** Sorafenib is also an oral TKI, but it has a **broader spectrum of activity**. In addition to VEGFRs, it inhibits other kinases such as **platelet-derived growth factor receptor (PDGFR), c-KIT, and Raf kinases** (e.g., c-Raf) [6].
- **Clinical Implication:** This broader targeting is associated with a distinct pattern of adverse events. Inhibition of targets like Raf is believed to contribute to a higher incidence of **hand-foot skin reaction, rash, and diarrhea** [3] [6].

Key Insights for Drug Development Professionals

- **The Selectivity-Tolerability Trade-off:** The comparison between **tivozanib** and sorafenib serves as a compelling case study on how the selectivity of a kinase inhibitor directly shapes its clinical safety profile. **Tivozanib's** targeted approach reduces certain class-wide AEs, while sorafenib's broader inhibition leads to a different, but still manageable, set of toxicities [3] [4].
- **Interpreting Survival Data in Modern Trials:** The disconnect between PFS and OS, especially in the first-line TIVO-1 trial, highlights a critical challenge in oncology drug development: **crossover in trial design can confound OS analysis**. In such cases, PFS may be a more robust indicator of a drug's direct anti-tumor efficacy [3].
- **Defining a Niche Through Sequencing:** **Tivozanib's** successful demonstration of efficacy in heavily pre-treated patients, including those who had prior immunotherapy and TKI therapy, provides a strategy for positioning a new agent in a crowded marketplace by addressing an unmet need in later lines of therapy [1] [2] [7].

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References

1. Final Overall Survival Results from a Phase 3 Study to ... [pubmed.ncbi.nlm.nih.gov]
2. Tivozanib versus sorafenib in patients with advanced renal ... [pubmed.ncbi.nlm.nih.gov]
3. Tivozanib Versus Sorafenib As Initial Targeted Therapy for ... [pmc.ncbi.nlm.nih.gov]
4. Tivozanib, a highly potent and selective inhibitor of VEGF ... [pubmed.ncbi.nlm.nih.gov]
5. What is the mechanism of Tivozanib? [synapse.patsnap.com]
6. Patient-Level Adverse Event Patterns in a Single- ... [pmc.ncbi.nlm.nih.gov]
7. FOTIVDA® RCC Study Design - Phase 3 TIVO-3 Trial Overview [fotivdahcp.com]

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